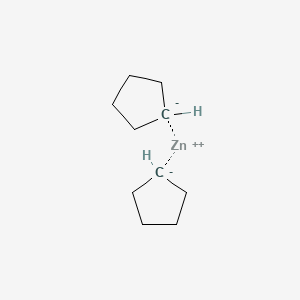
Cortisone-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone-d8 is a deuterium-labeled form of cortisone, a glucocorticoid hormone. It is an oxidized metabolite of cortisol, which is a glucocorticoid hormone involved in the regulation of metabolism, immune response, and stress. This compound is used primarily in scientific research as a stable isotope-labeled compound for tracing and quantification purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cortisone-d8 involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Cortisone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cortisone acetate-d8.
Reduction: It can be reduced to form hydrothis compound.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Cortisone acetate-d8
Reduction: Hydrothis compound
Substitution: Various substituted this compound derivatives
科学的研究の応用
Cortisone-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.
Biology: Employed in studies involving the regulation of immune response and inflammation.
Medicine: Used in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of cortisone and its derivatives.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glucocorticoid receptors.
作用機序
Cortisone-d8 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including immune response, inflammation, and metabolism. The incorporation of deuterium atoms does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies.
類似化合物との比較
Cortisone-d8 is compared with other similar compounds, such as:
Cortisol-d4: Another deuterium-labeled glucocorticoid used in similar research applications.
Hydrothis compound: A deuterium-labeled form of hydrocortisone, used for studying the metabolism and pharmacokinetics of hydrocortisone.
Prednisolone-d8: A deuterium-labeled form of prednisolone, used in research involving glucocorticoid receptor interactions and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific labeling with deuterium, which provides enhanced stability and allows for precise quantification in various analytical techniques. Its use in research provides valuable insights into the metabolism and pharmacokinetics of cortisone and related compounds, contributing to the development of new therapeutic agents and treatments.
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9,12,12-octadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2,18D |
InChIキー |
MFYSYFVPBJMHGN-BMUVRMCQSA-N |
異性体SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)[2H])C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


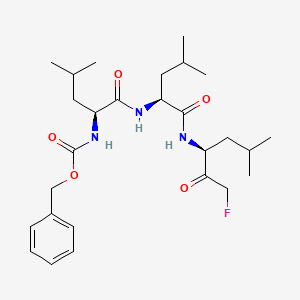
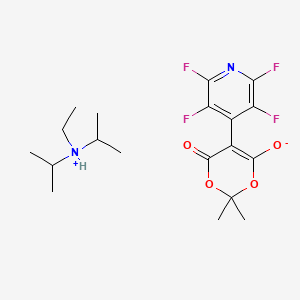
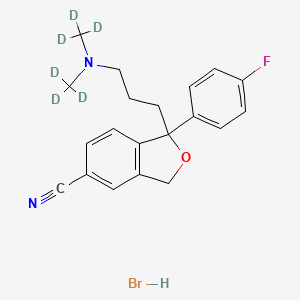
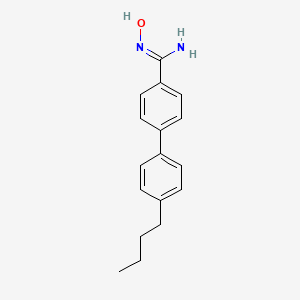
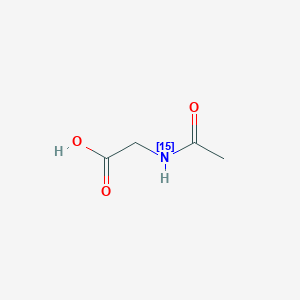
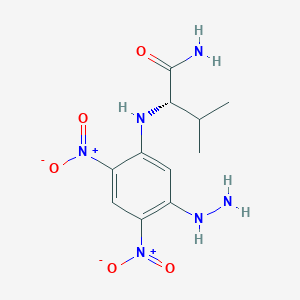
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
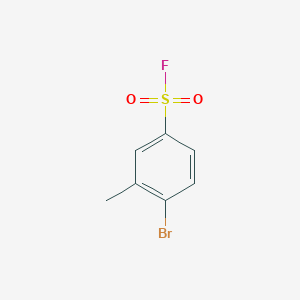

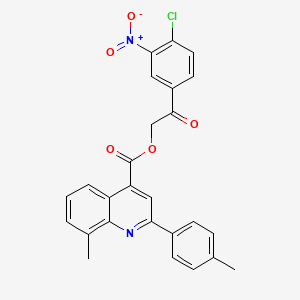
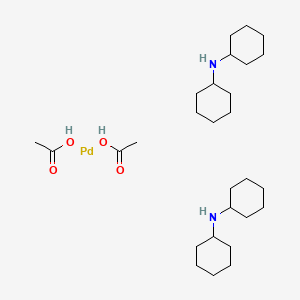
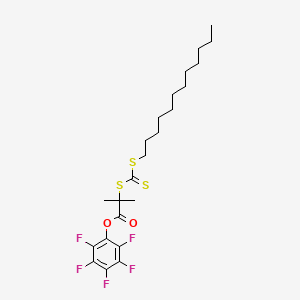
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
